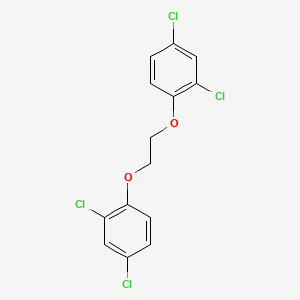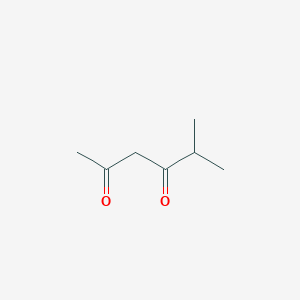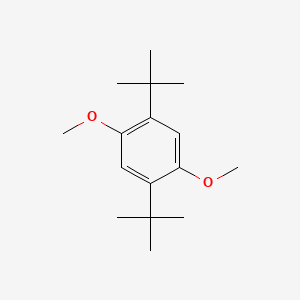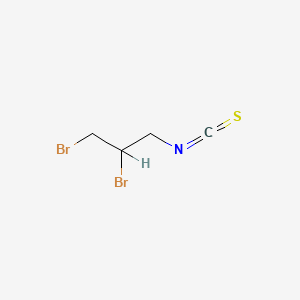
2,3-Dibromopropyl isothiocyanate
Vue d'ensemble
Description
2,3-Dibromopropyl isothiocyanate is a chemical compound that is part of the isothiocyanate family. Isothiocyanates are known for their applications in organic synthesis and medicinal chemistry due to their reactivity and functional group transformations. Although the provided papers do not directly discuss 2,3-dibromopropyl isothiocyanate, they offer insights into the synthesis and reactivity of related isothiocyanate compounds, which can be extrapolated to understand the properties and potential synthesis routes for 2,3-dibromopropyl isothiocyanate.
Synthesis Analysis
The synthesis of isothiocyanates can be achieved through various methods. One such method is described in the first paper, where cis-2,3-disubstituted cyclopropane 1,1-diesters undergo a [3 + 2] annulation with isothiocyanates in the presence of AlCl3, leading to the formation of 2-iminodihydrothiophenes . This reaction is stereoselective and proceeds rapidly, indicating that similar conditions might be applicable for synthesizing 2,3-dibromopropyl isothiocyanate if a suitable dibromocyclopropane precursor is available.
Molecular Structure Analysis
The molecular structure of isothiocyanates is characterized by the presence of a thiocyanate group (-N=C=S) attached to an organic moiety. In the case of 2,3-dibromopropyl isothiocyanate, this group would be attached to a propyl chain with bromine atoms at the 2 and 3 positions. The presence of bromine atoms is likely to influence the reactivity and stereochemistry of the molecule, as seen in the first paper where the cis configuration of substituents on a cyclopropane ring affects the reactivity .
Chemical Reactions Analysis
Isothiocyanates participate in various chemical reactions, often serving as precursors to amines, ureas, and other nitrogen-containing compounds. The reactivity of the thiocyanate group allows for multiple transformations, which could be relevant for 2,3-dibromopropyl isothiocyanate in the synthesis of more complex molecules. The stereoselective synthesis mentioned in the first paper suggests that the configuration of substituents can significantly affect the outcome of reactions involving isothiocyanates .
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiocyanates are influenced by their functional groups and substituents. While the papers provided do not specifically address the properties of 2,3-dibromopropyl isothiocyanate, it can be inferred that the bromine atoms would add to the molecular weight and could affect the boiling point, solubility, and stability of the compound. The second paper introduces an environmentally benign reagent, tetrapropylammonium tribromide, for the synthesis of isothiocyanates, which could potentially be used in the synthesis of 2,3-dibromopropyl isothiocyanate, offering a cost-effective and high-yielding method .
Applications De Recherche Scientifique
1. Tandem Reactions in Water
- Application : 2,3-Dibromopropyl isothiocyanate (DBPI) is used in tandem reactions with 2-aminothiophenols or 2-aminophenols in water. This process leads to the efficient synthesis of structurally and pharmaceutically significant 2-aminobenzothiazoles and 2-aminobenzoxazoles.
- Advantages : This method offers benefits like high efficiency, environmentally benign solvent use, and simple experimental procedures.
- Source : (Zhang et al., 2011).
2. Synthesis of Bimodal Imaging Agents
- Application : DBPI is involved in the synthesis of bodipy-DOTA and its In(III), Ga(III), and Cu(II) complexes. These are used as probes for bimodal imaging, enabling both optical and nuclear imaging.
- Source : (Bernhard et al., 2010).
3. Real-time Monitoring of Mitophagy
- Application : A DBPI-functionalized tetraphenylethene is synthesized for use as a fluorescent bioprobe. This bioprobe is specific to mitochondria and allows for real-time monitoring of mitophagy due to its high specificity and photostability.
- Source : (Zhang et al., 2015).
4. Chemoprotection Against Cancer
- Application : Isothiocyanates like DBPI show promise in cancer chemoprotection. They have been studied in animal models for their effects on carcinogenesis, potentially through mechanisms such as inducing phase 2 enzymes, and affecting transcription factors.
- Source : (Dinkova-Kostova, 2013).
5. Antimicrobial Activity Against MRSA
- Application : Isothiocyanates derived from DBPI exhibit significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). They provide a potential avenue for addressing this challenging bacterial infection.
- Source : (Dias et al., 2014).
Safety And Hazards
2,3-Dibromopropyl isothiocyanate may cause harm if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It also has the potential to bioaccumulate in the food chain of living organisms .
Orientations Futures
Propriétés
IUPAC Name |
1,2-dibromo-3-isothiocyanatopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br2NS/c5-1-4(6)2-7-3-8/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQQAAKQKFCSPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromopropyl isothiocyanate | |
CAS RN |
51784-10-2 | |
| Record name | 2,3-Dibromopropyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051784102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51784-10-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of heterocyclic compounds can be synthesized using 2,3-Dibromopropyl isothiocyanate?
A1: 2,3-Dibromopropyl isothiocyanate serves as a useful precursor in synthesizing various heterocyclic compounds. Research indicates its application in forming substituted thiazolidine-2-thiones and tetrahydro-1,3-thiazine-2-thiones. [, ] For instance, reacting 2,3-Dibromopropyl isothiocyanate with 2-amino-3-ethoxycarbonylthiophenes leads to the formation of specific substituted thiazolidine-2-thiones. [] Similarly, it plays a role in synthesizing 5-halo-3,4,5,6-tetrahydro-1,3-thiazine-2-thiones and 5-halomethylthiazolidine-2-thiones. [] These findings highlight the versatility of 2,3-Dibromopropyl isothiocyanate in constructing diverse heterocyclic systems.
Q2: How does the reaction of 2,3-Dibromopropyl isothiocyanate with amines proceed? Is there a preferred regioselectivity?
A2: The addition reaction of amines to 2,3-Dibromopropyl isothiocyanate exhibits regioselectivity. While the provided abstracts don't delve into the specific mechanistic details, one study focuses on understanding the orientation during this addition reaction. [] This suggests that the reaction might yield different isomeric products, and the research likely explores factors influencing the preferential formation of one isomer over others. Further investigation into the full text of these articles would provide a more detailed understanding of the reaction mechanism and the factors governing its regioselectivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



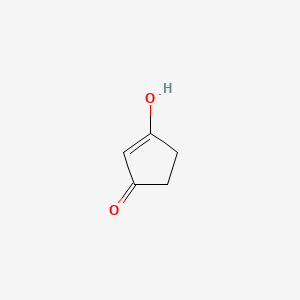
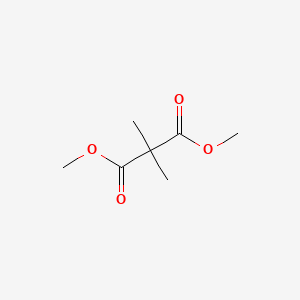
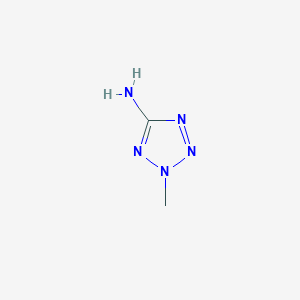
![2,5-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295381.png)

